2-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
CAS No.: 1396871-02-5
Cat. No.: VC4332179
Molecular Formula: C18H17ClF3N3O
Molecular Weight: 383.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396871-02-5 |
|---|---|
| Molecular Formula | C18H17ClF3N3O |
| Molecular Weight | 383.8 |
| IUPAC Name | 2-(2-chlorophenyl)-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C18H17ClF3N3O/c19-13-4-2-1-3-12(13)9-17(26)23-8-7-16-24-14(11-5-6-11)10-15(25-16)18(20,21)22/h1-4,10-11H,5-9H2,(H,23,26) |
| Standard InChI Key | MMKINLLAEOJTII-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC=C3Cl)C(F)(F)F |
Introduction
Synthesis and Potential Applications
The synthesis of such a compound would typically involve several steps:
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Pyrimidine Synthesis: Formation of the pyrimidine core with the appropriate substituents.
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Ethyl Chain Introduction: Attachment of the ethyl chain to the pyrimidine.
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Acetamide Formation: Reaction with 2-chloroacetyl chloride and an amine to form the acetamide group.
Potential applications could include:
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Pharmaceuticals: The pyrimidine ring is common in drugs due to its ability to interact with biological targets.
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Agricultural Chemicals: Trifluoromethyl groups are often used in pesticides for their stability and bioactivity.
Research Findings and Challenges
While specific research findings on this exact compound are not available, compounds with similar structures have been studied for their biological activities. For instance, pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. The trifluoromethyl group enhances stability and lipophilicity, which can improve bioavailability.
| Property | Potential Impact |
|---|---|
| Stability | Enhanced by trifluoromethyl group |
| Bioavailability | Improved due to lipophilicity |
| Biological Activity | Potential antiviral, antibacterial, or anticancer effects |
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